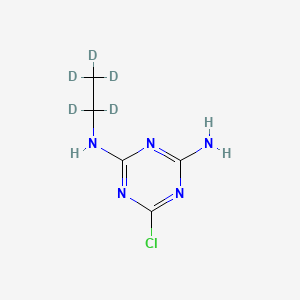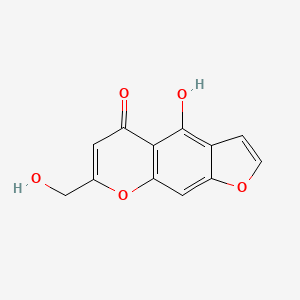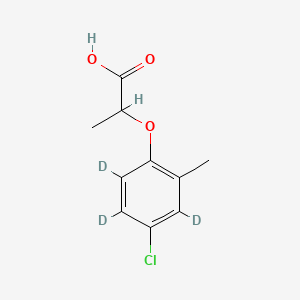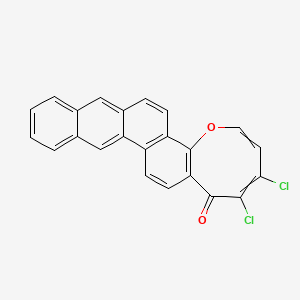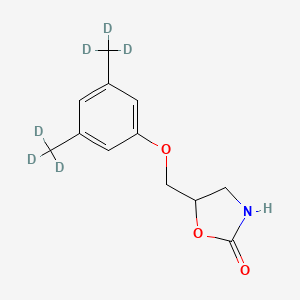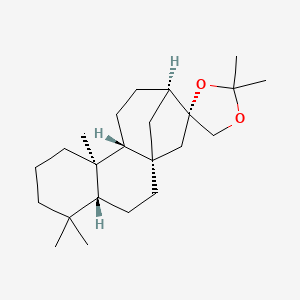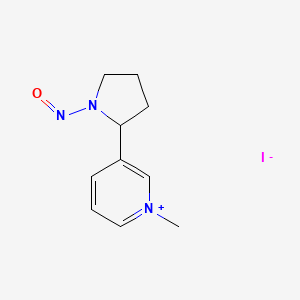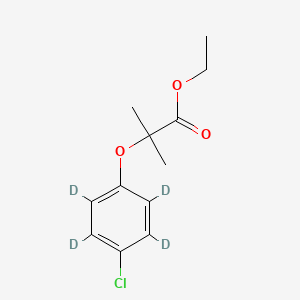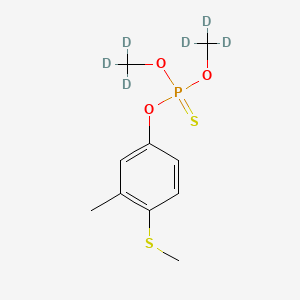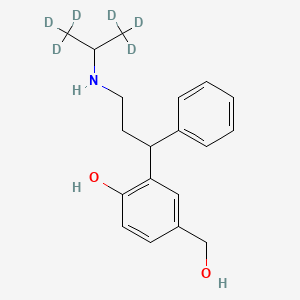
rac 5-Hydroxymethyl Desisopropyl Tolterodine-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“rac 5-Hydroxymethyl Desisopropyl Tolterodine-d6” is a labelled analogue of “rac 5-Hydroxymethyl Desisopropyl Tolterodine”, which is a metabolite of Tolterodine . It belongs to the category of Stable Isotope Labelled Compounds . The molecular formula of this compound is C19H19D6NO2 and it has a molecular weight of 305.44 .
Molecular Structure Analysis
The molecular structure of “rac 5-Hydroxymethyl Desisopropyl Tolterodine-d6” is represented by the formula C19H19D6NO2 . This indicates that the compound contains 19 carbon atoms, 19 hydrogen atoms, 6 deuterium atoms (a stable isotope of hydrogen), 1 nitrogen atom, and 2 oxygen atoms.Physical And Chemical Properties Analysis
The physical and chemical properties of “rac 5-Hydroxymethyl Desisopropyl Tolterodine-d6” include a molecular weight of 305.44 . The compound has a boiling point of 482.4±45.0 °C at 760 mmHg and a density of 1.1±0.1 g/cm3 .Mechanism of Action
“rac 5-Hydroxymethyl Desisopropyl Tolterodine-d6” is a metabolite of Tolterodine . Tolterodine and its active metabolite, 5-hydroxymethyltolterodine, act as competitive antagonists at muscarinic receptors. This antagonism results in inhibition of bladder contraction, decrease in detrusor pressure, and an incomplete emptying of the bladder .
properties
IUPAC Name |
2-[3-(1,1,1,3,3,3-hexadeuteriopropan-2-ylamino)-1-phenylpropyl]-4-(hydroxymethyl)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2/c1-14(2)20-11-10-17(16-6-4-3-5-7-16)18-12-15(13-21)8-9-19(18)22/h3-9,12,14,17,20-22H,10-11,13H2,1-2H3/i1D3,2D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCZYBOXFQXWQIF-WFGJKAKNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCC(C1=CC=CC=C1)C2=C(C=CC(=C2)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])NCCC(C1=CC=CC=C1)C2=C(C=CC(=C2)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10662017 |
Source


|
| Record name | 4-(Hydroxymethyl)-2-(1-phenyl-3-{[(1,1,1,3,3,3-~2~H_6_)propan-2-yl]amino}propyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10662017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
rac 5-Hydroxymethyl Desisopropyl Tolterodine-d6 | |
CAS RN |
1189419-89-3 |
Source


|
| Record name | 4-(Hydroxymethyl)-2-(1-phenyl-3-{[(1,1,1,3,3,3-~2~H_6_)propan-2-yl]amino}propyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10662017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

